The Chemical and Metabolic Profiling of 1-Chloro-1-phenylcyclopropane (CAS 116005-40-4)
The Chemical and Metabolic Profiling of 1-Chloro-1-phenylcyclopropane (CAS 116005-40-4)
Executive Summary
1-Chloro-1-phenylcyclopropane is a highly specialized cycloalkylarene that serves a dual purpose in modern chemical research. In synthetic organic chemistry, it acts as a rigid, sterically constrained building block for complex organometallic frameworks. In medicinal chemistry and pharmacokinetics, it functions as a critical mechanistic probe to decode the metabolic pathways of Cytochrome P450 (CYP450) enzymes. This technical whitepaper provides an in-depth analysis of its physicochemical properties, its role in drug development, and field-proven synthetic protocols for its downstream application.
Nomenclature and Physicochemical Identity
The cyclopropyl group is ubiquitous in biologically active synthetic compounds due to its unique steric and electronic properties[1]. 1-Chloro-1-phenylcyclopropane features this strained three-membered ring directly attached to a phenyl moiety, with a chlorine atom localized at the 1-position.
Table 1: Chemical Identity and Standardized Nomenclature
| Property | Value |
| Chemical Name | 1-Chloro-1-phenylcyclopropane |
| Primary Synonym | (1-Chlorocyclopropyl)benzene[2] |
| CAS Registry Number | 116005-40-4 |
| Molecular Formula | C9H9Cl[3] |
| Molecular Weight | 152.62 g/mol [4] |
| SMILES String | C1CC1(C2=CC=CC=C2)Cl[3] |
Stereoelectronic Properties and Conformational Rigidity
The ring strain associated with the cyclopropyl group results in highly specific conjugative properties. In arylcyclopropanes, the molecular orbitals of the cyclopropyl ring can enter into direct conjugation with the adjacent
Mechanistic Probing in Pharmacokinetics: CYP450 Metabolism
A fundamental challenge in drug development is predicting how exogenous compounds are metabolized by CYP450 enzymes. Historically, the scientific community debated whether CYP450 oxidation proceeds via direct hydrogen abstraction or an initial single-electron transfer[1].
Arylcyclopropanes, including 1-chloro-1-phenylcyclopropane, are utilized as chemical models to resolve this controversy. Riley and Hanzlik investigated the free radical chlorination of phenylcyclopropane using hypochlorite-based phase transfer catalysis (PTC) to mimic CYP450 activity[1].
Table 2: Product Distribution in Phenylcyclopropane Chlorination (PTC Model) [1]
| Product Classification | Specific Compounds Identified | Mechanistic Significance |
| Direct Substitution | 1-Chloro-1-phenylcyclopropane | Indicates localized radical formation at the tertiary carbon. |
| Aromatic Substitution | 2-, 3-, and 4-chloro-cyclopropylbenzene | Represents standard electrophilic aromatic processing. |
| Ring-Opened Product | 1,3-Dichloro-1-phenylpropane | Definitive marker for the electron-transfer mechanism. |
Causality of the Probe: The formation of the ring-opened product (1,3-dichloro-1-phenylpropane) is the critical data point. If the reaction proceeded purely by hydrogen abstraction, the cyclopropyl ring would remain intact. The presence of ring-opening confirms that an electron is transferred from the substrate to the highly reactive oxoferryl species, forming a transient radical cation. To relieve the immense ring strain, this intermediate rapidly undergoes ring opening before recombination[1].
CYP450-mediated metabolism pathways of arylcyclopropanes illustrating electron transfer.
Synthetic Workflows and Downstream Applications
Beyond metabolic studies, 1-chloro-1-phenylcyclopropane is a highly reactive precursor for synthesizing complex organolithium species. These derivatives are vital for studying C–C agostic interactions in organometallic chemistry[5].
Protocol: Synthesis of Cyclopropyllithium Complex [Li(thf)2(µ-c-CPhC2H4)2Li(thf)]
Expertise & Causality: The synthesis of cyclopropyllithium requires strict stoichiometric control and rapid solvent coordination. The rapid injection of Tetrahydrofuran (THF) is not merely a solvent addition; it actively coordinates the lithium ions, altering the solubility profile of the newly formed organometallic complex and driving the reaction forward via Le Chatelier's principle[5]. Self-Validating System: The protocol is designed to be self-validating. The immediate precipitation of a white solid upon THF injection serves as a definitive visual cue that lithiation and subsequent coordination have successfully occurred, eliminating the need for real-time spectroscopic monitoring[5].
Step-by-Step Methodology:
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Atmospheric Control: Purge a Schlenk flask with inert gas (Argon or Nitrogen) and ensure all glassware is rigorously flame-dried.
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Substrate Preparation: Dissolve 200 mg (1.31 mmol) of 1-chloro-1-phenylcyclopropane in 4 mL of anhydrous pentane within the Schlenk flask[5].
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Lithiation: Slowly add 0.6 mL (1.5 mmol) of
-butyllithium ( -BuLi) in hexanes to the reaction mixture[5]. -
Ligand Coordination: Quickly inject 0.2 mL (2.5 mmol) of anhydrous THF via a gas-tight syringe[5].
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Validation & Maturation: Stir the reaction mixture at room temperature. Observe the almost immediate precipitation of a white solid (validating the formation of the complex). Maintain stirring for exactly 10 minutes to ensure complete conversion[5].
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Isolation: Transfer the reaction slurry to a -40°C environment for storage and further crystallization, preventing the thermal degradation of the highly reactive cyclopropyllithium species[5].
Step-by-step synthetic workflow for the preparation of cyclopropyllithium derivatives.
Conclusion
1-Chloro-1-phenylcyclopropane (CAS 116005-40-4) bridges the gap between synthetic organometallic chemistry and advanced pharmacokinetics. Its unique structural strain allows it to act as a definitive chemical probe for identifying single-electron transfer mechanisms in CYP450 metabolism, while its reactivity profile makes it an indispensable building block for novel cyclopropyllithium complexes.
References
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Universidade Nova de Lisboa (unl.pt).
- Remerciements - Thèses de l'Université de Toulouse. Université de Toulouse (univ-tlse3.fr).
- 116005-40-4, (1-chlorocyclopropyl)benzene. AccelaChem.
- (1-chlorocyclopropyl)benzene (C9H9Cl). PubChemLite (uni.lu).
- (1-chlorocyclopropyl)benzene | 116005-40-4. Sigma-Aldrich.
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. 116005-40-4,(1-chlorocyclopropyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. PubChemLite - (1-chlorocyclopropyl)benzene (C9H9Cl) [pubchemlite.lcsb.uni.lu]
- 4. 116005-40-4|(1-Chlorocyclopropyl)benzene|BLD Pharm [bldpharm.com]
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